![molecular formula C21H19NO B14272978 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol CAS No. 138119-05-8](/img/structure/B14272978.png)
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized using the Borsche-Drechsel cyclization method, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Methylation: The carbazole core is methylated at the 1 and 4 positions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenol Group: The methylated carbazole is then reacted with benzyl chloride in the presence of a base to attach the phenol group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as selective crystallization and high-temperature distillation may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated carbazole derivatives.
Applications De Recherche Scientifique
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol has a wide range of scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Employed in the synthesis of conducting polymers and nanodevices due to its high charge carrier mobility and morphological stability.
Mécanisme D'action
The mechanism of action of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to sequence-specific interactions that result in cell cycle arrest and apoptosis in cancer cells . Additionally, its optoelectronic properties are attributed to the efficient charge transport facilitated by the carbazole core .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Similar to poly(2,7-carbazole) but with different bandgap energies and conjugation lengths.
Polythiophene: Another conducting polymer with excellent optoelectronic properties.
Polyaniline: Known for its electrical conductivity and environmental stability.
Uniqueness
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is unique due to its specific structural modifications, which enhance its optoelectronic properties and biological activity. The presence of the phenol group and the dimethyl substitutions on the carbazole core contribute to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
138119-05-8 |
|---|---|
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-[(1,4-dimethylcarbazol-9-yl)methyl]phenol |
InChI |
InChI=1S/C21H19NO/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)22(21)13-16-6-5-7-17(23)12-16/h3-12,23H,13H2,1-2H3 |
Clé InChI |
VCEZBOFOEPIHQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


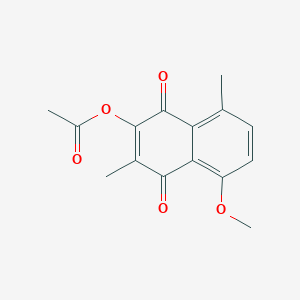
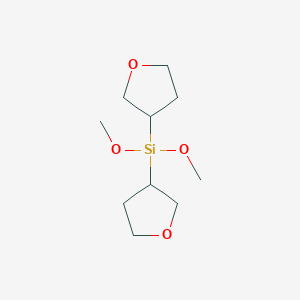
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
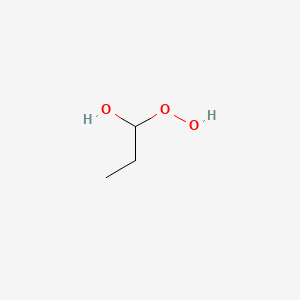
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

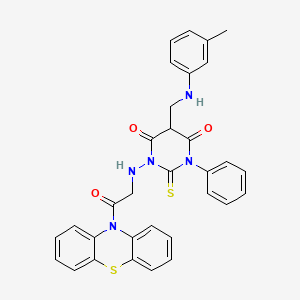
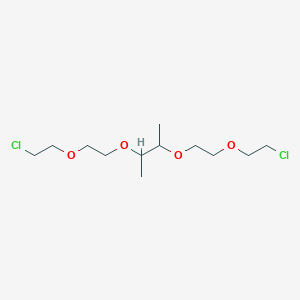
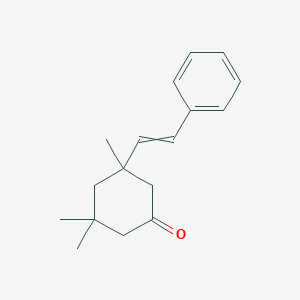
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
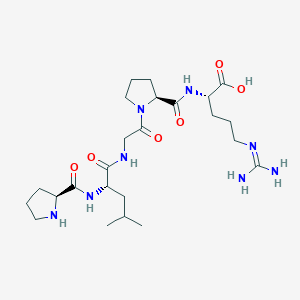
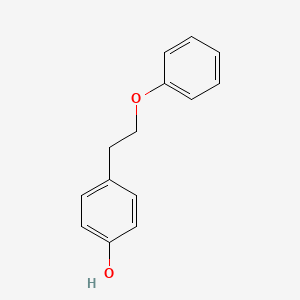
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
